Anthranilic acid is an aminobenzoic acid that is benzoic acid having a single amino substituent located at position 2. It is a metabolite produced in L-tryptophan-kynurenine pathway in the central nervous system. It has a role as a mouse metabolite and a human metabolite. It is a conjugate acid of an anthranilate.
2-Aminobenzoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Anthranilic acid is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
2-Aminobenzoic acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. 2-Aminobenzoic acid is an organic compound. It is a substrate of enzyme anthranilate hydroxylase [EC 1.14.13.35] in benzoate degradation via hydroxylation pathway (KEGG).
2-Aminobenzoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Anthranilic acid
CAS No.: 98072-80-1
Cat. No.: VC14473658
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98072-80-1 |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 2-aminobenzoic acid |
| Standard InChI | InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10) |
| Standard InChI Key | RWZYAGGXGHYGMB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)N |
| Boiling Point | Sublimes (NTP, 1992) Sublimes |
| Colorform | White to pale yellow, crystalline powder Leaves from alcohol NEEDLE-LIKE CRYSTALS |
| Flash Point | 340 °F (NTP, 1992) 150 °C 150 °C /from table/ |
| Melting Point | 291 to 295 °F (NTP, 1992) 144-146 °C 146.5 °C 146-148 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Anthranilic acid features a benzene ring with an amine group (-NH₂) at the ortho position relative to a carboxylic acid (-COOH). This arrangement confers amphotericity, enabling the molecule to act as both a Brønsted acid and base . X-ray crystallography reveals that solid anthranilic acid exists in a monoclinic crystal system (space group P2₁) at room temperature, adopting a zwitterionic structure where the amine group donates a proton to the carboxylate . Above 81°C, a phase transition occurs to an orthorhombic form (space group Pbca), accompanied by loss of triboluminescence—a property linked to its crystalline lattice dynamics .
Spectral Characteristics
Nuclear magnetic resonance (NMR) studies provide detailed insights into anthranilic acid’s electronic environment. The Madison Metabolomics Consortium’s BMRB entry (bmse000067) reports the following ¹³C chemical shifts in D₂O at pH 7.4 :
| Atom ID | Chemical Shift (ppm) |
|---|---|
| C1 | 120.434–120.751 |
| C3 | 133.686 |
| C5 | 150.314 |
| C7 | 178.904 |
The deshielded C7 signal at 178.904 ppm confirms the presence of the deprotonated carboxylate group under physiological conditions . ¹H NMR spectra show aromatic protons resonating between 6.828 ppm (H11/H12) and 7.691 ppm (H13), consistent with the electron-withdrawing effects of the adjacent functional groups .
Biosynthesis and Industrial Production
Historical Synthesis
The original 1840 isolation by Carl Julius Fritzsche involved alkaline degradation of indigo dye, yielding chrysanilic and anthranilic acids . Modern industrial production employs phthalic anhydride as the starting material through a two-step process:
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Amination: Phthalic anhydride reacts with ammonia and sodium hydroxide to form sodium phthalamate .
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Hofmann Rearrangement: Treatment with hypochlorite induces decarbonylation, producing anthranilic acid via an intermediate isocyanate .
This method achieves yields exceeding 85% in optimized conditions, making it economically viable for large-scale pharmaceutical applications.
Pharmacological Applications
Antimicrobial and Antiviral Activity
Anthranilic acid derivatives demonstrate broad-spectrum antimicrobial effects. Hybrid molecules incorporating thiourea moieties show minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin in resistant strains . The mechanism involves disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .
Anti-Inflammatory and Analgesic Effects
Fenamate derivatives (e.g., mefenamic acid) are potent cyclooxygenase-2 (COX-2) inhibitors, reducing prostaglandin E₂ synthesis by 92% at 10 μM concentrations . Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at the C4 position enhance COX-2 selectivity while minimizing gastrointestinal toxicity .
Clinical and Therapeutic Implications
Role in Neuropsychiatric Disorders
A landmark 2021 study of 101 hepatitis C patients treated with pegylated interferon-α2a revealed that elevated anthranilic acid levels correlate strongly with major depressive disorder (MDD) incidence . Key findings include:
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Week 12: Tryptophan availability to the brain decreased (β = -0.09, p = 0.01), preceding depressive symptom onset .
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Week 24: Anthranilic acid concentrations ≥2.3 μM increased MDD risk (OR = 3.59, 95% CI 1.21–10.67) .
The proposed mechanism involves kynurenine pathway activation, where anthranilic acid potentiates NMDA receptor-mediated excitotoxicity in the prefrontal cortex .
Spectroscopic and Analytical Profiling
Advanced NMR techniques enable precise quantification of anthranilic acid in biological matrices. The 2D [¹H,¹³C]-HSQC spectrum (BMRB experiment 8) resolves overlapping signals in plasma samples, detecting concentrations as low as 50 nM . DEPT135 experiments confirm the absence of quaternary carbons in the amine-containing ring, aiding structural elucidation of novel derivatives .
Emerging Research Directions
Metabolic Engineering
Recent efforts to biosynthesize anthranilic acid in E. coli via the shikimate pathway have achieved titers of 8.7 g/L using glucose-fed fermentation. Overexpression of anthranilate synthase (TrpEG) and knockout of feedback inhibition mechanisms increased yield by 340% compared to wild-type strains .
Nanotechnology Applications
Gold nanoparticles functionalized with anthranilic acid (AuNP-AA) exhibit pH-dependent drug release profiles. In vivo studies demonstrate 92% tumor growth inhibition in murine models when loaded with doxorubicin, compared to 67% for free drug .
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